
2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine typically involves a multi-step process. One of the key steps is the formation of the azetidine ring, which can be achieved through the aza Paternò–Büchi reaction. This reaction involves the [2 + 2] photocycloaddition of an imine and an alkene component under photochemical conditions . The mesitylsulfonyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the azetidine intermediate .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides for introducing sulfonyl groups, and alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The mesitylsulfonyl group may enhance the compound’s stability and binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Another azetidine derivative with different functional groups.
Spiro-oxindole piperidines: Compounds with similar structural motifs but different biological activities.
Uniqueness
2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine is unique due to the presence of both the mesitylsulfonyl group and the azetidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C18H22N2O3S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-methyl-6-[1-(2,4,6-trimethylphenyl)sulfonylazetidin-3-yl]oxypyridine |
InChI |
InChI=1S/C18H22N2O3S/c1-12-8-13(2)18(14(3)9-12)24(21,22)20-10-16(11-20)23-17-7-5-6-15(4)19-17/h5-9,16H,10-11H2,1-4H3 |
Clé InChI |
FXUSUBFZNYFFPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)OC2CN(C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




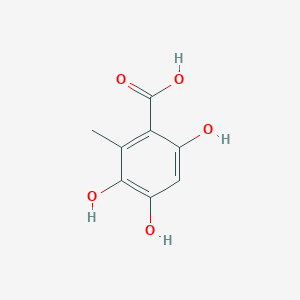

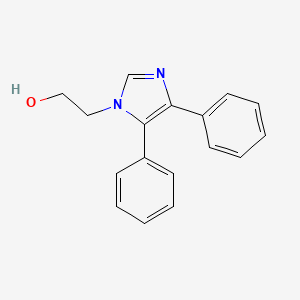
![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)
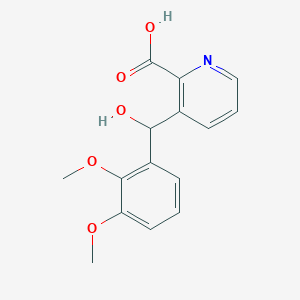
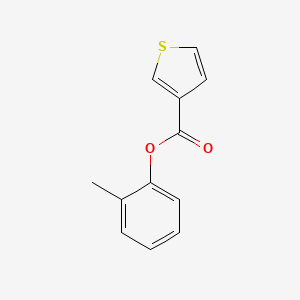
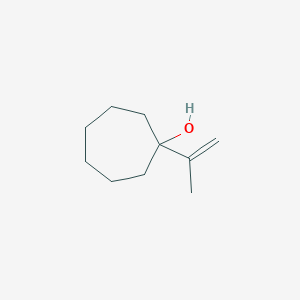
![6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol](/img/structure/B14128003.png)
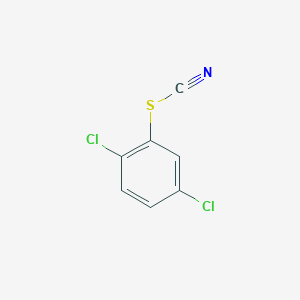

![3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B14128024.png)
![4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride](/img/structure/B14128028.png)
